4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide
Description
Properties
CAS No. |
55619-43-7 |
|---|---|
Molecular Formula |
C12H18N2O6S2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxypyrrolidin-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C12H18N2O6S2/c1-19-11-7-14(8-12(11)20-2)22(17,18)10-5-3-9(4-6-10)21(13,15)16/h3-6,11-12H,7-8H2,1-2H3,(H2,13,15,16) |
InChI Key |
VGHMSKCXHSULIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(CC1OC)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxypyrrolidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and sulfonamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The benzenesulfonamide core is common across all analogs. Key differences arise from the substituent groups attached to the sulfonamide nitrogen:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in Compound 17) increase electrophilicity, while electron-donating groups (e.g., dimethylamino in Compound 16) improve solubility .
- Steric Influence : Bulky substituents like pyrazole (Compound 18) or pyrrole (Compound 19) may hinder enzyme binding compared to the smaller dimethoxypyrrolidine group in the target compound.
General Strategies for Benzenesulfonamide Derivatives
- Hydrazones: Synthesized via condensation of hydrazides with aldehydes/ketones in methanol or propan-2-ol (Compounds 11–17, 60–95% yields) .
- Heterocyclic Derivatives : Cyclization reactions using 2,4-pentanedione (Compound 18, 49% yield) or 2,5-hexanedione (Compound 19, 71% yield) under acidic conditions .
- Thiadiazoles/Oxadiazoles : Formed via reactions with CS₂/KOH (e.g., Compound 24) or thiosemicarbazide .
Pharmacological Activity Comparisons
COX-2 Inhibition ()
- Compound 1c (4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide): Exhibits 47.1% COX-2 inhibition at 20 μM, attributed to the methoxyphenyl-quinazolinone moiety .
- Celecoxib : 80.1% inhibition at 1 μM, highlighting the superior activity of triarylimidazole derivatives.
Inference for Target Compound : The dimethoxypyrrolidine group may modulate COX-2 affinity via hydrogen bonding (methoxy groups) or steric effects, but activity is likely lower than celecoxib.
Antiviral Potential ()
- Target Compound : The pyrrolidine sulfonyl group could enhance binding to viral proteases due to conformational flexibility, though this requires experimental validation.
Physicochemical Properties
| Property | Compound 15 | Compound 18 | Compound 19 | Target Compound (Predicted) |
|---|---|---|---|---|
| Melting Point (°C) | 226–227 | 169–170 | Not reported | ~180–200 (estimated) |
| Yield (%) | 95 | 49 | 71 | Moderate (50–70%) |
| Solubility | Low (chlorophenyl) | Moderate (pyrazole) | Low (pyrrole) | High (methoxy groups) |
Notes:
- High-yield reactions (e.g., Compound 15, 95%) correlate with simpler substituents .
- The target compound’s methoxy groups likely improve aqueous solubility compared to aromatic analogs.
Spectral Data and Structural Confirmation
Biological Activity
4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity that has garnered attention in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, including case studies and experimental data.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₁₈N₂O₆S₂
- CAS Number : 71364071
- Molecular Weight : 350.41 g/mol
The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. This mechanism has implications for antimicrobial activity, particularly against various bacterial strains. Additionally, some sulfonamide derivatives have been studied for their effects on cardiovascular functions and potential anti-inflammatory properties.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have indicated that compounds similar to this compound can effectively inhibit the growth of pathogenic bacteria and fungi.
Cardiovascular Effects
A study investigating the effects of benzenesulfonamide derivatives on perfusion pressure revealed that certain compounds could significantly alter coronary resistance and perfusion pressure in isolated rat heart models. The findings suggested that these compounds could interact with calcium channels, influencing cardiovascular dynamics .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound and related compounds. The following table summarizes key findings from these studies:
| Compound Name | Dose (nM) | Effect on Perfusion Pressure | Notes |
|---|---|---|---|
| Control (Krebs-Henseleit solution only) | - | Baseline | Control group for comparison |
| This compound | 0.001 | Significant decrease | Indicated potential for cardiovascular effects |
| 2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide | 0.001 | Moderate decrease | Comparison compound |
| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | Minimal effect | Less effective than others |
| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease | Noted for strong interaction with calcium channels |
Pharmacokinetic Considerations
Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the biological activity of any drug candidate. Theoretical evaluations using computational models have suggested favorable permeability characteristics for this compound across various biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
